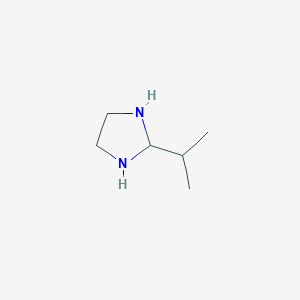

2-Isopropylimidazolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41801-99-4 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-propan-2-ylimidazolidine |

InChI |

InChI=1S/C6H14N2/c1-5(2)6-7-3-4-8-6/h5-8H,3-4H2,1-2H3 |

InChI Key |

LQNJNYJJUZFGPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1NCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Isopropylimidazolidine and Derivatives

Stereoselective Synthetic Routes to Chiral Imidazolidines, including 2-Isopropylimidazolidine Scaffolds

The demand for enantiomerically pure compounds has driven the development of sophisticated methodologies for the asymmetric synthesis of chiral imidazolidines. These approaches are designed to control the stereochemistry at the C2 position and potentially other stereocenters within the imidazolidine (B613845) ring.

Asymmetric Deprotonation Approaches (e.g., using sparteine-mediated methods)

A notable strategy for achieving high enantioselectivity in the synthesis of chiral imidazolidines involves the asymmetric deprotonation of a prochiral starting material. This is often accomplished using a strong base in the presence of a chiral ligand. One such effective combination is sec-butyllithium (sec-BuLi) and the chiral diamine (-)-sparteine.

In a representative example, an N-Boc protected imidazolidine can be deprotonated at a prochiral position by the sec-BuLi/(-)-sparteine complex. This process selectively removes one of two enantiotopic protons, creating a configurationally stable carbanion. Subsequent reaction with an electrophile then proceeds with high stereocontrol, affording the desired chiral imidazolidine derivative. For instance, the synthesis of imidazolidine 68 from 67 is achieved at -78 °C using sec-BuLi and (-)-sparteine in Et2O, yielding a product with high optical purity acs.orgscispace.com. The choice of the chiral ligand is critical, as it dictates the facial selectivity of the deprotonation step.

Multi-component Reactions for Diversified Imidazolidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.netnist.govnih.gov This approach is particularly well-suited for generating diverse libraries of imidazolidine scaffolds.

One of the most prominent MCRs for synthesizing imidazolidine-related structures is the Groebke-Blackburn-Bienaymé (GBB) reaction. researchgate.netnist.gov This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. By employing a chiral catalyst, such as a chiral phosphoric acid, the GBB reaction can be rendered asymmetric, yielding axially chiral products with high enantioselectivity. researchgate.netnist.gov While not directly forming a simple imidazolidine, this methodology highlights the power of MCRs in creating complex chiral molecules with an imidazole-based core.

Another MCR approach involves the reaction of amines, aldehydes or ketones, and α-acidic isocyanides to generate 2-imidazolines, which can be further functionalized to imidazolidines. This method allows for the introduction of diversity at multiple positions of the heterocyclic ring. mdpi.com

Photoredox-Catalyzed Strategies for Chiral Imidazolidine Construction

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical reactions under mild conditions. This strategy has been successfully applied to the asymmetric construction of chiral imidazolidines.

A cooperative catalytic system that merges copper catalysis with visible-light photoredox catalysis has been developed for the synthesis of chiral imidazolidines. nih.govresearchgate.net This method utilizes a chiral bisoxazoline copper complex as the chiral catalyst and an organic photocatalyst. The reaction proceeds via a decarboxylative radical coupling and cyclization of glycine derivatives, aldehydes, and imines. nih.govresearchgate.net This approach offers high yields (up to 96%) and excellent enantioselectivities (up to 95% ee) for a variety of imidazolidine products. nih.govresearchgate.net

Another innovative photoredox-catalyzed method is a [3+2] cycloaddition reaction. This strategy employs a chiral sulfinamide to direct the diastereoselective synthesis of novel chiral imidazolidines from (S)-N-tert-butanesulfinyl imines and dipole precursors. researchgate.netresearchgate.net This reaction proceeds with high yields and diastereoselectivity and operates under gentle reaction conditions, tolerating a wide range of functional groups. researchgate.netresearchgate.net

Condensation Reactions for Imidazolidine Ring Formation

The most fundamental and traditional method for forming the imidazolidine ring is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. chemicalbook.com This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. For the synthesis of this compound, this would involve the reaction of a suitable 1,2-diamine with isobutyraldehyde.

Mechanistic Investigations of this compound Formation Equilibrium

The formation of imidazolidines from diamines and aldehydes is a reversible process, and the position of the equilibrium is influenced by various factors, including the structure of the reactants, the solvent, and the temperature. nih.gov Understanding the thermodynamics of this equilibrium is crucial for optimizing the synthesis of these compounds.

Equilibrium Constants and Thermodynamic Parameters of Formation

The equilibrium of aminal formation can be described by an equilibrium constant (K), which is the ratio of the concentration of the products to the concentration of the reactants at equilibrium. A larger K value indicates that the equilibrium favors the formation of the imidazolidine.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a deeper understanding of the spontaneity and energetic driving forces of the reaction. The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction in the forward direction (formation of the imidazolidine). The enthalpy change (ΔH) reflects the change in bond energies, while the entropy change (ΔS) relates to the change in disorder of the system. In a condensation reaction that forms one molecule from two and releases a small molecule like water, the entropy change is typically negative. Therefore, the reaction is often enthalpy-driven.

The following table presents hypothetical data to illustrate the thermodynamic parameters that could be associated with imidazolidine formation.

| Parameter | Value | Unit | Implication |

| Equilibrium Constant (K) | > 1 | - | Favors product formation |

| Gibbs Free Energy (ΔG) | < 0 | kJ/mol | Spontaneous reaction |

| Enthalpy (ΔH) | < 0 | kJ/mol | Exothermic reaction |

| Entropy (ΔS) | < 0 | J/(mol·K) | Increased order |

This table is illustrative and does not represent experimental data for this compound.

The study of these equilibria is important for applications where the controlled release of the aldehyde component is desired, as is the case in fragrance delivery systems. The stability of the imidazolidine ring is also a key consideration in its use as a protective group in multi-step syntheses.

Influence of Substituents on Ring Formation Kinetics

The formation of the imidazolidine ring, a five-membered saturated heterocycle, typically proceeds via the condensation of a 1,2-diamine with an aldehyde or ketone. The kinetics of this cyclization reaction are significantly influenced by the nature of the substituents on both the diamine and the carbonyl compound.

The reaction to form 2-substituted imidazolidines from aldehydes and N,N'-disubstituted ethylenediamines is sensitive to the steric bulk of the aldehyde. For instance, the condensation with formaldehyde to produce an unsubstituted C-2 imidazolidine proceeds readily, often at temperatures below 50°C, with or without a solvent. nih.gov In contrast, reactions involving bulkier aldehydes, such as butyraldehyde and benzaldehyde, proceed more slowly. nih.govrsc.org These reactions often require heating (50–60°C or reflux conditions) and the removal of water to drive the equilibrium toward the product. nih.govrsc.org This suggests that the larger isopropyl group of isobutyraldehyde, which forms the this compound core, also results in slower formation kinetics compared to less sterically hindered aldehydes.

Substituents on the nitrogen atoms of the ethylenediamine precursor also exert a strong influence on the thermodynamics and, consequently, the kinetics of ring formation. A study on the formation of this compound and its N-alkylated derivatives from isobutyraldehyde and the corresponding ethylenediamine in water revealed a marked decrease in the equilibrium constant for ring formation as the size of the N-alkyl substituents increased. scribd.com

The equilibrium constant (K) for the formation of this compound from ethylenediamine and isobutyraldehyde is 2240 M⁻¹. scribd.com When N,N'-dimethylethylenediamine is used, the equilibrium constant for the formation of the corresponding 1,3-dimethyl-2-isopropylimidazolidine drops to 799 M⁻¹. scribd.com A further increase in the steric bulk of the N-substituents, using N,N'-diethylethylenediamine, results in a dramatic decrease in the equilibrium constant to 64.7 M⁻¹. scribd.com This trend highlights the steric hindrance imposed by N-alkyl groups, which destabilizes the resulting imidazolidine ring and shifts the equilibrium back toward the starting materials.

Similarly, the equilibrium constants for the formation of the imidazolidinium ions from the corresponding monoprotonated ethylenediamines and isobutyraldehyde show the same trend. scribd.com These findings indicate that both N-substituents and C-2 substituents play a crucial role in the kinetics of imidazolidine ring formation, primarily through steric effects that influence the stability of the final ring structure.

Table 1: Equilibrium Constants for the Formation of this compound Derivatives

| N-Substituent | Diamine Precursor | Equilibrium Constant (K) for Imidazolidine Formation (M⁻¹) | Equilibrium Constant (K) for Imidazolidinium Ion Formation (M⁻¹) |

|---|---|---|---|

| H | Ethylenediamine | 2240 | 658 |

| Methyl | N,N'-Dimethylethylenediamine | 799 | 13.2 |

| Ethyl | N,N'-Diethylethylenediamine | 64.7 | 2.27 |

Data sourced from a study on reactions of ethylenediamine with isobutyraldehyde. scribd.com

Functionalization and Derivatization Strategies of the this compound Ring System

The imidazolidine ring is a versatile scaffold that can be modified at its nitrogen and carbon atoms to generate a diverse range of derivatives. Functionalization strategies typically target the N-1 and N-3 positions or the C-2 carbon, which originates from the aldehyde component in the synthesis.

N-Substitution Methodologies for Imidazolidine Derivatives

N-substitution is a primary strategy for modifying the properties of imidazolidine derivatives. The most direct method involves selecting an appropriately N,N'-disubstituted ethylenediamine as a starting material for the condensation reaction. nih.gov For example, the reaction of N,N'-dimethylethylenediamine with 4-isopropylbenzaldehyde yields 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine. nih.govrsc.org This pre-functionalization approach allows for the straightforward synthesis of symmetrically N,N'-disubstituted imidazolidines.

Post-synthesis N-functionalization of the imidazolidine ring is also a common and versatile strategy. A method for the synthesis of 2-substituted N,N'-diacylimidazolidines has been developed, which involves the reaction of Schiff bases with acylating reagents such as carboxylic acid chlorides and anhydrides, sulfonic acid chlorides, and ethyl chlorocarbonate. nih.gov This approach allows for the introduction of a wide array of acyl groups onto the nitrogen atoms, leading to the formation of N,N'-diacylimidazolidines in yields ranging from 10-85%. nih.gov

Another approach involves the synthesis of unsymmetrical imidazolidines. For instance, Mannich reactions involving 1,2-ethanediamines, formaldehyde, and benzotriazole can generate benzotriazol-1-yl intermediates. nih.govrsc.org These intermediates can then undergo nucleophilic substitution with reagents like Grignard reagents, sodium cyanide, or triethyl phosphite to yield a variety of optically active, unsymmetrically substituted imidazolidines. nih.govrsc.org

C-2 Functionalization Strategies

The substituent at the C-2 position of the imidazolidine ring is typically determined by the aldehyde or ketone used in the initial condensation reaction. nih.gov Therefore, the use of isobutyraldehyde directly leads to the 2-isopropyl substituent. However, several strategies exist for further functionalization at this position.

Direct C-2 arylation has been reported for related imidazolium N-imides using a palladium catalyst, demonstrating that direct functionalization of the C-2 carbon is feasible. nih.gov While this is applied to an imidazolium system, it points towards potential pathways for C-H activation at the C-2 position of imidazolidines under specific catalytic conditions.

A versatile method for synthesizing diverse 2-substituted imidazolidines involves copper-catalyzed reactions. One such approach employs the reaction of an aziridine with an imine, which smoothly provides a range of 2-substituted imidazolidines and is compatible with various functional groups. nih.gov This method represents a [3+2] cycloaddition strategy for constructing the imidazolidine ring with inherent C-2 diversity.

Furthermore, the synthesis of unsymmetrical imidazolidines can be achieved through nucleophilic substitution reactions on specifically prepared precursors. By reacting diamines with benzotriazole and formaldehyde, a benzotriazol-1-yl intermediate is formed which is susceptible to nucleophilic attack at the C-2 position by Grignard reagents or other nucleophiles, yielding various 2-substituted imidazolidines. nih.govrsc.org This allows for the introduction of a wide range of substituents post-cyclization.

Table 2: Summary of Functionalization Strategies

| Position | Strategy | Description | Reagents/Conditions |

|---|---|---|---|

| N-1, N-3 | Pre-functionalization | Use of N,N'-disubstituted ethylenediamine in the initial condensation. | N,N'-dialkylethylenediamine, aldehyde, heating. nih.gov |

| N-1, N-3 | Post-functionalization (Acylation) | Reaction of imidazolidine precursors with acylating agents. | Carboxylic acid chlorides, anhydrides, Et3N, CH3CN. nih.gov |

| C-2 | Pre-functionalization | Selection of the corresponding aldehyde during initial synthesis. | Ethylenediamine, isobutyraldehyde. scribd.com |

| C-2 | Cycloaddition | Copper-catalyzed reaction of aziridines with imines. | Copper catalyst. nih.gov |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the advanced catalytic applications of "this compound" derivatives according to the specific outline provided.

Extensive searches for research focusing on this compound and its derivatives within the precise contexts of metal-catalyzed (Rhodium, Palladium) asymmetric reactions, enantioselective hydrogenation, carbon-carbon bond formation, conjugate additions, and Mannich reactions did not yield sufficient specific data.

The existing body of research extensively covers the catalytic applications of the broader class of imidazolidine derivatives , such as imidazolidin-4-ones, bis(imidazolidine)pyridines, and imidazolidine-based phosphine (B1218219) ligands. These compounds have shown significant success as chiral ligands in the very reactions outlined in the request. However, this information does not specifically address the role or application of the this compound scaffold itself.

Therefore, to adhere to the strict instructions to focus solely on this compound and not introduce information outside this explicit scope, the article cannot be written as requested due to a lack of specific research findings in the public domain.

Advanced Catalytic Applications of 2 Isopropylimidazolidine Derivatives

Chiral Ligands in Asymmetric Homogeneous Catalysis

Enantioselective Transformations Facilitated by 2-Isopropylimidazolidine-based Ligands

Asymmetric Cycloadditions

Derivatives of this compound have emerged as powerful tools in the realm of asymmetric cycloadditions, a class of reactions that are fundamental to the construction of complex cyclic molecules with a high degree of stereocontrol. These catalysts are particularly effective in promoting reactions such as [3+2] and [4+2] cycloadditions, leading to the formation of five- and six-membered rings, respectively. The steric bulk of the isopropyl group, in conjunction with other substituents on the imidazolidine (B613845) ring, plays a crucial role in creating a chiral environment that directs the approach of the reacting partners, thereby dictating the stereochemical outcome of the reaction.

In the context of [3+2] cycloadditions, chiral imidazolidine-based catalysts have been successfully employed in the reaction of azomethine ylides with electron-deficient olefins. This methodology provides a versatile route to highly substituted pyrrolidines, a common structural motif in natural products and pharmaceuticals. The catalyst, often a metal complex of a chiral imidazolidine-derived ligand, coordinates with the reactants, thereby activating them and controlling the facial selectivity of the cycloaddition. The stereospecificity of these reactions enables the generation of multiple stereocenters in a single step, highlighting the efficiency of this approach in diversity-oriented synthesis. nih.gov

The Diels-Alder reaction, a cornerstone of organic synthesis, is a prime example of a [4+2] cycloaddition where this compound derivatives have demonstrated significant utility. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org These organocatalysts can activate α,β-unsaturated aldehydes and ketones towards reaction with a conjugated diene. The formation of an iminium ion intermediate between the chiral imidazolidine and the dienophile lowers the LUMO of the dienophile, accelerating the reaction and inducing high levels of enantioselectivity. The stereochemical outcome of these reactions is often rationalized by considering the conformational preferences of the iminium ion intermediate, where one face is effectively shielded by the bulky substituents on the catalyst backbone. acs.orglibretexts.org Computational studies have been instrumental in elucidating the transition states of these reactions, confirming that the steric hindrance provided by the catalyst's substituents is key to achieving high diastereo- and enantioselectivity. acs.org

Furthermore, the versatility of imidazolidine-based catalysts extends to other types of cycloadditions, including the less common [4+3] cycloadditions. Computational analyses have shown that the conformational flexibility of substituents on the imidazolidine ring can be manipulated to control the facial selectivity in these higher-order cycloadditions, sometimes leading to counterintuitive stereochemical outcomes. acs.org The ability to fine-tune the catalyst structure allows for the selective synthesis of complex seven-membered ring systems.

The following table summarizes representative examples of asymmetric cycloadditions catalyzed by imidazolidine derivatives, highlighting the scope and efficiency of these catalytic systems.

| Cycloaddition Type | Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) |

| [3+2] | Chiral Imidazolidine-Metal Complex | Azomethine Ylide + Olefin | Substituted Pyrrolidine | High |

| [4+2] (Diels-Alder) | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde + Diene | Substituted Cyclohexene | Up to 99% |

| [4+3] | Chiral Imidazolidinone | Siloxypentadienal + Furan | Bicyclic Ether | High |

Organocatalytic Roles of Imidazolidine Derivatives

Imidazolidine derivatives, particularly those bearing a 2-isopropyl substituent, are at the forefront of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. mdpi.comnih.gov These catalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, stability towards air and moisture, and the ability to perform reactions under mild conditions. mdpi.com The primary organocatalytic role of this compound derivatives is to act as chiral Brønsted bases or to form key reactive intermediates such as iminium and enamine ions.

The formation of iminium ions is a hallmark of imidazolidine catalysis, particularly in reactions involving α,β-unsaturated aldehydes and ketones. The secondary amine of the imidazolidine catalyst reversibly condenses with the carbonyl compound to form a transient iminium ion. This process lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The chiral environment around the iminium ion, dictated by the substituents on the imidazolidine ring, effectively shields one face of the molecule, leading to highly enantioselective transformations. This activation mode is central to a wide range of reactions, including Michael additions, Friedel-Crafts alkylations, and the aforementioned Diels-Alder cycloadditions. acs.org

Conversely, in reactions with saturated aldehydes and ketones, imidazolidine catalysts can form enamine intermediates. The enamine, being electron-rich, acts as a nucleophile and can react with various electrophiles. This mode of activation raises the HOMO of the carbonyl compound and is the basis for a plethora of asymmetric transformations, such as α-functionalizations of aldehydes and ketones. The stereochemical outcome of these reactions is controlled by the chiral scaffold of the imidazolidine catalyst, which directs the approach of the electrophile to one face of the enamine.

The utility of imidazolidine derivatives in organocatalysis is further exemplified by their application in cascade reactions. These complex transformations, where multiple bonds are formed in a single operation, can be initiated and controlled by a single organocatalyst. For instance, a Michael addition initiated by an iminium ion can be followed by an intramolecular aldol (B89426) reaction, leading to the rapid construction of complex molecular architectures with high stereocontrol.

The table below provides an overview of the key organocatalytic roles of imidazolidine derivatives and the corresponding reaction types.

| Organocatalytic Role | Intermediate | Activation Mode | Typical Reactions |

| Chiral Brønsted Base | - | Proton transfer | Michael additions, Aldol reactions |

| Iminium Ion Formation | Iminium Ion | LUMO-lowering | Diels-Alder, Michael additions, Friedel-Crafts alkylations |

| Enamine Formation | Enamine | HOMO-raising | α-alkylation, α-amination, α-oxidation of carbonyls |

Heterogeneous Catalysis Utilizing Imidazolidine-derived Materials and Supported Systems

To address the challenges associated with catalyst separation and recycling in homogeneous catalysis, significant efforts have been directed towards the heterogenization of imidazolidine-based catalysts. mdpi.comnih.gov This involves immobilizing the chiral catalyst onto a solid support, thereby combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. rsc.org Various support materials have been explored, including polymers, silica, and magnetic nanoparticles. beilstein-journals.orgbeilstein-archives.org

One common strategy for immobilization is the covalent anchoring of the imidazolidine catalyst to the support material. This can be achieved by modifying the catalyst with a functional group that can react with the surface of the support. For example, imidazolidin-4-one (B167674) derivatives have been successfully anchored onto polystyrene beads and magnetic nanoparticles. beilstein-journals.orgbeilstein-archives.org These supported catalysts have demonstrated high efficiency in asymmetric reactions, such as the Henry reaction, and can be easily recovered by filtration or magnetic separation and reused multiple times without a significant loss of activity or enantioselectivity. beilstein-journals.orgresearchgate.net

Mesoporous materials, such as silica, are also attractive supports due to their high surface area and tunable pore sizes. rsc.org The immobilization of imidazolidine derivatives within the pores of these materials can lead to confinement effects that may enhance the catalyst's performance. Furthermore, the nature of the support can influence the catalyst's local environment, which in turn can affect its activity and selectivity.

The development of supported ionic liquid phase (SILP) catalysts is another promising approach. In this strategy, a solution of the imidazolidine catalyst in an ionic liquid is adsorbed onto a porous support. The ionic liquid layer helps to stabilize the catalyst and prevent its leaching, while still allowing for good accessibility of the reactants to the active sites.

The following table summarizes different approaches for the heterogenization of imidazolidine-based catalysts and their applications.

| Support Material | Immobilization Strategy | Catalyst Type | Application | Advantages |

| Polystyrene Beads | Covalent Anchoring | Imidazolidin-4-one derivative | Asymmetric Henry Reaction | Easy recovery, Reusability |

| Magnetic Nanoparticles | Covalent Anchoring | Imidazolidin-4-one derivative | Asymmetric Henry Reaction | Magnetic separation, Reusability |

| Silica | Covalent Anchoring | Imidazolidine derivative | Various asymmetric reactions | High surface area, Stability |

| Porous Supports | Supported Ionic Liquid Phase (SILP) | Imidazolidine-based catalyst | General asymmetric catalysis | Reduced leaching, Enhanced stability |

Rational Design Principles for Enhanced Stereocontrol in Catalytic Systems involving Imidazolidines

The rational design of imidazolidine-based catalysts is crucial for achieving high levels of stereocontrol in asymmetric transformations. researchgate.net This process involves a deep understanding of the reaction mechanism and the non-covalent interactions between the catalyst, substrates, and transition states. researchgate.net Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool in this endeavor, allowing for the in-silico design and evaluation of new catalyst structures. acs.org

One of the key principles in the design of imidazolidine catalysts is the strategic placement of bulky substituents to create a well-defined chiral pocket around the active site. The 2-isopropyl group is a common feature, but its interplay with other substituents on the imidazolidine ring is critical. For instance, in the MacMillan-type imidazolidinone catalysts, the combination of a bulky group at the 2-position and another at the 5-position effectively blocks one face of the iminium ion intermediate, leading to high enantioselectivity in Diels-Alder and other cycloaddition reactions. acs.orgacs.org

Computational studies have been instrumental in elucidating the subtle conformational changes in the catalyst-substrate complex that can lead to a reversal of enantioselectivity. acs.org For example, the orientation of a benzyl (B1604629) group on the imidazolidine ring can be influenced by interactions with other parts of the molecule, leading to a preferred transition state that dictates the stereochemical outcome. acs.org By understanding these interactions, it is possible to modify the catalyst structure to favor a specific stereoisomer.

Another important design principle is the modulation of the electronic properties of the catalyst. The introduction of electron-donating or electron-withdrawing groups can influence the catalyst's acidity or basicity, as well as the reactivity of the key intermediates. This can be used to fine-tune the catalyst's activity and selectivity for a particular reaction.

The concept of "chiral relay" has also been explored, where the chirality of the imidazolidine catalyst is transferred to an achiral template, which then directs the stereochemical course of the reaction. researchgate.net This approach can amplify the stereochemical information from the catalyst and allow for stereocontrol at a distant reactive site.

The following table outlines key rational design principles for enhancing stereocontrol in imidazolidine-catalyzed reactions.

| Design Principle | Method of Implementation | Effect on Stereocontrol |

| Steric Shielding | Introduction of bulky substituents (e.g., at C2 and C5) | Creates a chiral pocket, blocks one face of the reactive intermediate. |

| Conformational Control | Modification of substituents to influence catalyst conformation | Stabilizes a specific transition state, leading to a preferred stereoisomer. |

| Electronic Tuning | Introduction of electron-donating/withdrawing groups | Modulates catalyst reactivity and the stability of intermediates. |

| Chiral Relay | Use of an achiral template that becomes chiral upon interaction with the catalyst | Amplifies and transfers stereochemical information to a distant reactive site. |

| Computational Modeling | DFT calculations and mechanistic studies | Provides insights into transition state geometries and non-covalent interactions, guiding catalyst design. acs.orgresearchgate.net |

Coordination Chemistry and Metal Complexation of 2 Isopropylimidazolidine Ligands

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with imidazolidine-derived ligands involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized to determine their structure and properties.

While specific research on platinum(II) complexes of N-isopropylimidazolidine-2-selenone is not extensively documented, significant insights can be drawn from analogous compounds. A closely related ligand, 2-imidazolidinethione (Imt), the sulfur analog, has been used to synthesize and structurally characterize platinum(II) complexes.

The synthesis of these complexes involves reacting the 2-imidazolidinethione ligand with platinum(II) precursors. For example, trans-[PtX2(Imt)2] (where X is a halide like Cl⁻ or I⁻) and [Pt(Imt)4]I2 have been prepared researchgate.net. The characterization of these compounds was performed using a suite of analytical techniques, including elemental analysis, thermal analysis, IR spectroscopy, and NMR (¹H and ¹³C) spectroscopy researchgate.net.

A definitive structural elucidation was accomplished for [Pt(Imt)4]I2·DMSO·H2O through single-crystal X-ray diffraction. The analysis revealed that the platinum atom exists in an essentially square-planar coordination environment, bonded to the sulfur atoms of the four 2-imidazolidinethione ligands. The entire dication, [Pt(Imt)4]²⁺, possesses an approximate C₂h symmetry. The structural data also indicated that two pairs of mutually cis Imt ligands are arranged above and below the PtS₄ plane, with the planes defined by the two trans Imt rings being perpendicular to each other researchgate.net.

Table 1: Characterization Data for a Platinum(II)-Imidazolidinethione Complex

| Compound | Formula | Analysis Method | Key Findings |

|---|---|---|---|

| [Pt(Imt)4]I2·DMSO·H2O | C₁₄H₃₀N₈O₂I₂PtS₅ | X-ray Diffraction | Platinum atom in a square-planar environment; C₂h symmetry for the dication; specific arrangement of cis and trans ligands researchgate.net. |

| trans-[PtCl2(Imt)2] | C₆H₁₂Cl₂N₄PtS₂ | ¹H NMR (DMSO-d₆) | δ 3.65–3.68 (m, 4H, CH₂), 9.04–9.61 (m, 2H, NH) researchgate.net. |

Other Transition Metal Complexes of Imidazolidine-derived Ligands

A variety of other transition metals have been complexed with imidazolidine (B613845) derivatives, showcasing the versatility of this ligand class.

Vanadium, Chromium, and Manganese Complexes: Coordination complexes with the formula ML₃ have been synthesized, where M is V³⁺, Cr³⁺, or Mn³⁺, and the ligand is phenacetylidene-2,2,5,5-tetramethyl-3-imidazolidine-1-oxyl. These complexes were prepared by refluxing the metal salt or oxide with the ligand in ethanol. The resulting metal chelates are soluble in most organic solvents but insoluble in water and have been found to be paramagnetic .

Copper(II) Complexes: Chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and used to form copper(II) complexes. These complexes have been studied for their catalytic activity and enantioselectivity in asymmetric Henry reactions nih.govresearchgate.net.

Nickel(II) Complexes: The reaction of β-hydroxy amino acids with imidazole-4-carboxaldehyde in the presence of nickel(II) acetate yields complexes with an oxazolidine ring fused to the imidazole moiety. In these distorted octahedral NiN₄O₂ complexes, the nickel(II) ion is coordinated by two identical N₂O ligands mdpi.com.

Electronic Structure and Bonding in Metal-Imidazolidine Coordination Compounds

The bonding in metal-imidazolidine complexes is primarily governed by the interaction between the metal center and the nitrogen atoms of the ligand. Imidazole and its derivatives, including the saturated imidazolidine, typically act as pure sigma-donor ligands wikipedia.org. The lone pair of electrons on the imine-type nitrogen atom is donated to an empty orbital of the transition metal ion, forming a coordinate covalent bond wikipedia.org.

To gain deeper insight into the electronic properties of these complexes, computational methods such as Density Functional Theory (DFT) are employed. DFT calculations can be used to:

Confirm the geometry and stoichiometry of the complexes researchgate.net.

Determine the distribution of molecular orbitals and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net.

Analyze the nature of the metal-ligand bond. For instance, in metal-imidazole complexes, DFT calculations have been used to obtain equilibrium distances which are then compared with experimental data researchgate.netacs.org.

Simulate and predict electronic spectra. Advanced techniques like Ligand Field Density Functional Theory (LFDFT) can resolve the multiplet energy levels arising from complex electronic configurations, such as those in three-open-shell systems documentsdelivered.com.

These computational studies help in understanding how metal coordination affects the electronic properties and reactivity of the ligand researchgate.net.

Stereochemistry and Chirality in Metal-Imidazolidine Complexes

Chirality is a crucial aspect of coordination chemistry, as the three-dimensional arrangement of ligands around a metal center can lead to stereoisomers with distinct properties e-bookshelf.de. Imidazolidine-based ligands are particularly useful in asymmetric synthesis due to their potential for incorporating chiral centers.

The application of chiral metal complexes as enantioselective catalysts is a fundamental strategy for producing compounds in non-racemic forms nih.govresearchgate.netbeilstein-archives.org. The chirality can originate from the ligand itself or from the metal center, which becomes a stereocenter upon coordination nih.govbeilstein-archives.org.

Significant research has been conducted on copper(II) complexes with chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one. Studies have shown that the enantioselectivity of these catalysts is highly dependent on the relative configuration of the ligand nih.govresearchgate.net.

A ligand with a cis-configuration can lead to the formation of the major S-enantiomer with up to 97% enantiomeric excess (ee) in asymmetric Henry reactions nih.govresearchgate.net.

Conversely, a ligand with a trans-configuration can result in the major R-enantiomer with up to 96% ee nih.govresearchgate.net.

The introduction of a methyl group at the 2-position of the imidazolidin-4-one (B167674) ring was found to improve enantioselectivity, with ee values reaching up to 96% nih.govbeilstein-archives.org.

Table 2: Enantioselectivity in Asymmetric Henry Reactions Catalyzed by Chiral Cu(II)-Imidazolidine Complexes

| Ligand Configuration | Major Enantiomer | Achieved Enantiomeric Excess (ee) |

|---|---|---|

| cis | S | up to 97% nih.govresearchgate.net |

Furthermore, the concept of chirality transfer has been observed in nickel(II) complexes. In these systems, the coordination of the ligand and subsequent ring formation can create new stereogenic centers at both a nitrogen atom and a carbon atom. The stereochemistry of these new centers is dictated by the rigid, fused three-ring structure of the complex, which forces a specific spatial arrangement of atoms mdpi.com.

Advanced Spectroscopic and Diffraction Studies of Coordination Compounds

A comprehensive understanding of the structure and properties of metal-imidazolidine complexes relies on a combination of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes. Shifts in the NMR signals upon coordination provide evidence of metal-ligand binding researchgate.net. For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a powerful tool for probing the metal's coordination environment nih.gov.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of bonds, such as the C-N bond in the imidazolidine ring, upon complexation indicates the involvement of the nitrogen atom in bonding to the metal nih.gov.

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight and confirm the composition of the complexes nih.gov.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the d-orbital splitting and the geometry of the complex. The position of absorption bands can be consistent with specific geometries, such as octahedral or square planar .

Electron Spin Resonance (ESR): For paramagnetic complexes, such as those of Mn(III) or Cr(III), ESR spectroscopy is used to study their magnetic properties .

Diffraction Methods:

These combined techniques provide the detailed structural and electronic information necessary to understand the coordination chemistry of imidazolidine-derived ligands.

Computational and Theoretical Investigations of 2 Isopropylimidazolidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of catalyst molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, reactivity, and the relative stability of different molecular arrangements.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure and reactivity of molecules like 2-isopropylimidazolidine derivatives. nih.govresearchgate.net DFT methods, such as those employing the B3LYP functional, are used to calculate a variety of molecular descriptors that correlate with a molecule's stability and reactivity. researchgate.netdoi.org

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting sites of interaction between the catalyst and substrates. For imidazolidine (B613845) derivatives, the nitrogen atoms are typically electron-rich sites, crucial for their catalytic function.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the stability arising from hyperconjugative interactions within the molecule. nih.gov

Research findings often involve comparing the calculated properties of a series of derivatives to understand how structural modifications influence their electronic properties and, consequently, their catalytic performance.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Imidazolidine Derivative

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 D | Indicates a moderate molecular polarity |

Ab initio methods, which are based on first principles without empirical parameters, are particularly powerful for detailed conformational analysis. nih.gov For flexible molecules like this compound, identifying the most stable conformations is essential, as the catalyst's three-dimensional structure dictates its stereoselectivity.

Conformational analysis typically involves a systematic search of the potential energy surface. By rotating key single bonds (dihedral angles), a multitude of possible conformers are generated. The energies of these conformers are then calculated using ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), often with extensive basis sets to ensure accuracy. researchgate.net The results identify the lowest-energy (most stable) conformers and the energy barriers between them. This information is critical for understanding which conformation is likely to be active in a catalytic cycle. For instance, the orientation of the isopropyl group is a key determinant of the chiral environment created by the catalyst. researchgate.net

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of catalytic systems. mdpi.com

Molecular dynamics simulations are employed to explore the conformational landscape of chiral catalysts like those derived from this compound under realistic reaction conditions. researchgate.net These simulations model the atomic motions of the catalyst over time, providing a detailed view of its flexibility and the accessible conformations. nih.gov By analyzing the simulation trajectories, researchers can identify the predominant conformations in solution and understand the transitions between them. This is particularly important for chiral catalysts, where subtle changes in conformation can significantly impact the enantioselectivity of the reaction. researchgate.netnih.gov Understanding the dynamic behavior of the catalyst's chiral scaffold is key to explaining its ability to differentiate between enantiomeric transition states. researchgate.net

MD simulations are instrumental in studying the non-covalent interactions between the catalyst, substrates, and solvent molecules. nih.gov By simulating the entire catalytic system, researchers can observe how substrates dock into the catalyst's active site and identify the key intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the transition state. nih.gov For this compound-based catalysts, understanding the precise interactions that lead to the preferential formation of one enantiomer over the other is the ultimate goal. These simulations can reveal the subtle differences in interaction energies between the diastereomeric transition states, providing a molecular-level explanation for the observed enantioselectivity. doi.org

Application of Machine Learning Algorithms in Catalyst Design and Selectivity Prediction

The integration of machine learning (ML) with computational chemistry is revolutionizing catalyst design. mpg.deresearchgate.netosti.gov ML algorithms can identify complex patterns in large datasets of chemical information, enabling the rapid prediction of catalyst performance and guiding the discovery of novel, highly selective catalysts. nih.govu-tokyo.ac.jp

The typical workflow involves:

Data Generation: A dataset is created containing various catalyst structures and their corresponding experimentally or computationally determined selectivities. nih.gov

Descriptor Calculation: Each catalyst is represented by a set of numerical features, or "descriptors," that quantify its steric and electronic properties.

Model Training: An ML algorithm, such as a support vector machine or a neural network, is trained on this dataset to learn the relationship between the descriptors and catalytic performance. nih.govresearchgate.net

Prediction and Design: The trained model is then used to predict the selectivity of new, untested catalyst candidates, accelerating the design process by prioritizing the most promising structures for synthesis and testing. nih.gov

Recent studies have successfully used ML models to predict enantioselectivity with high accuracy. nih.gov By analyzing which descriptors are most important to the model's predictions, researchers can gain new insights into the structural features that govern catalyst performance.

Table 2: Example of Machine Learning Model Performance in Predicting Enantiomeric Excess (% ee)

| Catalyst Derivative | Experimental % ee | Predicted % ee | Prediction Error |

| Catalyst A | 92 | 91.5 | -0.5 |

| Catalyst B | 85 | 86.2 | +1.2 |

| Catalyst C | 78 | 77.0 | -1.0 |

| Catalyst D | 95 | 94.1 | -0.9 |

| Catalyst E | 64 | 65.5 | +1.5 |

This data-driven approach complements traditional computational methods, creating a powerful synergy for the accelerated discovery of next-generation catalysts. nih.govresearchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Isopropylimidazolidine and Its Derivatized Forms

Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of 2-isopropylimidazolidine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the compound's identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise arrangement of atoms.

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) are expected for the different types of protons present in the molecule. The methine proton of the isopropyl group would likely appear as a multiplet due to coupling with the adjacent methyl protons. The methyl protons of the isopropyl group would typically resonate as a doublet. The protons of the imidazolidine (B613845) ring would exhibit characteristic signals, with their chemical shifts and multiplicities depending on their chemical environment and stereochemical relationships. The N-H protons of the ring would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the different carbon environments. Distinct signals would be expected for the methyl and methine carbons of the isopropyl group, as well as for the methylene (B1212753) and methine carbons of the imidazolidine ring. The chemical shifts of these carbons are indicative of their hybridization and the nature of the adjacent atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | Multiplet | ~60-70 |

| Isopropyl-CH₃ | Doublet | ~20-25 |

| Imidazolidine-CH₂ | Multiplet | ~45-55 |

| Imidazolidine-CH | Singlet/Multiplet | ~70-80 |

| Imidazolidine-NH | Broad Singlet | - |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary amine groups in the imidazolidine ring.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the isopropyl group and the imidazolidine ring.

C-N Stretching: The stretching vibration of the C-N bonds would likely appear in the region of 1000-1250 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds may be observed around 1590-1650 cm⁻¹.

The absence of certain absorption bands can also be informative. For instance, the absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ would confirm the lack of an amide or ketone functionality.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| N-H | Bending | 1590-1650 |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the analysis of derivatized forms of this compound. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of this compound derivatives, a reversed-phase HPLC column (e.g., C18) is often employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of the analyte from other components in the sample matrix.

The mass spectrometer, often a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. In this mode, a specific precursor ion (the molecular ion or a characteristic fragment of the derivatized analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other compounds.

The choice of ionization source is critical. Electrospray ionization (ESI) is commonly used for polar and semi-polar compounds like derivatized amines, typically in the positive ion mode.

Strategies for Derivatization to Enhance Analytical Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is often necessary to enhance its detectability by techniques like LC-MS/MS, especially when analyzing trace amounts. researchgate.net The secondary amine functionalities in the imidazolidine ring are the primary targets for derivatization.

Common derivatization strategies for secondary amines include acylation and dansylation:

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amine groups to form stable, electron-capturing derivatives. These derivatives exhibit excellent chromatographic properties and are highly sensitive to detection by mass spectrometry.

Dansylation: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent derivatives that also show enhanced ionization efficiency in ESI-MS. researchgate.net

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the nature of the sample matrix. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

Table 3: Common Derivatization Reagents for Secondary Amines

| Reagent | Abbreviation | Derivative Formed | Advantages |

| Pentafluoropropionic Anhydride | PFPA | Acyl derivative | High volatility, good for GC-MS, electron-capturing |

| Heptafluorobutyric Anhydride | HFBA | Acyl derivative | Similar to PFPA, often higher sensitivity in ECD |

| Dansyl Chloride | - | Dansyl derivative | Fluorescent, enhanced ESI-MS signal |

Future Directions and Emerging Research Avenues in 2 Isopropylimidazolidine Chemistry

Development of Novel and Highly Efficient Synthetic Strategies for Stereochemical Control

The precise control of stereochemistry is paramount in modern chemical synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Future research in the field of 2-isopropylimidazolidine chemistry is increasingly directed towards the development of more efficient and elegant synthetic methods to achieve absolute stereocontrol. While this compound derivatives have been utilized as chiral auxiliaries, the focus is shifting towards catalytic and more atom-economical approaches.

One promising direction lies in the design of novel chiral ligands derived from the this compound backbone for use in transition-metal catalysis. These ligands can create a well-defined chiral environment around the metal center, enabling highly enantioselective transformations. For instance, the development of bidentate and tridentate ligands incorporating the this compound moiety is an active area of investigation. The strategic placement of the bulky isopropyl group is expected to provide a high degree of steric hindrance, thereby directing the approach of substrates and leading to superior stereochemical outcomes in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Furthermore, advancements in organocatalysis will continue to play a pivotal role. nih.govbeilstein-journals.org Chiral Brønsted acids and bases, as well as phase-transfer catalysts derived from this compound, are being explored for their potential to mediate a wide range of stereoselective reactions. nih.gov The development of catalysts that can operate under mild conditions, with low catalyst loadings, and in environmentally benign solvents is a key objective. The inherent tunability of the imidazolidine (B613845) ring, allowing for modifications at the nitrogen atoms, provides a powerful tool for optimizing catalyst performance for specific applications.

A summary of potential future strategies for stereochemical control using this compound is presented in the table below.

| Strategy | Description | Potential Applications |

| Novel Chiral Ligands | Design and synthesis of new bidentate and tridentate ligands incorporating the this compound scaffold for transition-metal catalysis. | Asymmetric hydrogenation, allylic alkylation, cross-coupling. |

| Advanced Organocatalysts | Development of highly active and selective Brønsted acid, Brønsted base, and phase-transfer catalysts based on the this compound framework. | Michael additions, aldol (B89426) reactions, Mannich reactions. |

| Bifunctional Catalysis | Creation of catalysts bearing both a this compound directing group and another catalytic functionality to enable cooperative catalysis. | Tandem and cascade reactions for complex molecule synthesis. |

Exploration of Next-Generation Catalytic Systems Employing this compound Frameworks

Building upon the foundation of stereochemical control, the exploration of next-generation catalytic systems that leverage the unique properties of the this compound framework is a major research thrust. This involves not only the design of new catalysts but also the development of innovative catalytic concepts.

A key area of interest is the development of immobilized and recyclable catalysts. By anchoring this compound-based catalysts to solid supports, such as polymers or silica, researchers aim to facilitate catalyst separation and reuse, thereby improving the sustainability and cost-effectiveness of chemical processes. The challenge lies in maintaining high catalytic activity and selectivity after immobilization, which requires careful design of the linker and the support material.

Furthermore, the integration of this compound frameworks into more complex catalytic systems, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a burgeoning field. By incorporating the chiral imidazolidine unit as a structural node or a functional group within these porous materials, it is possible to create heterogeneous catalysts with well-defined active sites and shape-selective properties.

Another exciting frontier is the development of photo- and electrocatalytic systems that utilize this compound-based ligands. These systems can harness light or electrical energy to drive chemical transformations, offering new pathways for sustainable synthesis. The electronic properties of the this compound ligand can be tuned to influence the photophysical and electrochemical behavior of the catalytic system, opening up possibilities for novel reactivity.

| Catalytic System | Key Features | Potential Advantages |

| Immobilized Catalysts | This compound catalysts anchored to solid supports (polymers, silica). | Easy separation, recyclability, reduced metal contamination. |

| MOF/COF-based Catalysts | Chiral imidazolidine units integrated into porous crystalline materials. | Heterogeneous catalysis, shape selectivity, enhanced stability. |

| Photo/Electrocatalytic Systems | Utilization of light or electrical energy to drive reactions with this compound-based catalysts. | Sustainable energy input, novel reaction pathways. |

Integration of Advanced Computational Methods with Experimental Approaches in Catalyst Discovery

The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of catalysts based on this compound. nih.gov Advanced computational techniques, such as Density Functional Theory (DFT), are becoming increasingly powerful in predicting the structure, reactivity, and selectivity of catalysts. researchgate.net

In the context of this compound chemistry, computational studies can provide valuable insights into the mechanism of catalytic reactions. By modeling the transition states of key reaction steps, researchers can understand the origins of stereoselectivity and identify factors that govern catalyst performance. This knowledge can then be used to rationally design new catalysts with improved properties. For example, computational screening of virtual libraries of this compound derivatives can help to identify promising catalyst candidates before they are synthesized in the laboratory, thereby saving time and resources.

Moreover, machine learning and artificial intelligence are emerging as powerful tools for catalyst discovery. By training algorithms on existing experimental and computational data, it may become possible to predict the performance of new this compound-based catalysts with high accuracy. This data-driven approach has the potential to revolutionize the way catalysts are designed and developed.

Design and Synthesis of New Coordination Architectures with Unique Properties

The ability of the imidazolidine ring to coordinate to metal ions opens up exciting possibilities for the design and synthesis of novel coordination architectures with unique properties and applications beyond catalysis. The nitrogen atoms of the this compound ring can act as ligands, forming complexes with a wide range of metal centers.

One area of growing interest is the use of this compound derivatives as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net By carefully selecting the metal ions and the organic linkers, it is possible to create materials with tailored porosity, surface area, and chemical functionality. These materials could find applications in gas storage and separation, sensing, and drug delivery. The chirality of the this compound unit can also be exploited to create chiral MOFs, which are of interest for enantioselective separations and catalysis.

Furthermore, the synthesis of discrete metal complexes with this compound ligands is another promising research direction. mdpi.com These complexes may exhibit interesting magnetic, optical, or electronic properties. For example, the incorporation of the chiral this compound ligand could lead to chiroptical materials with applications in nonlinear optics or as probes for chiral recognition. The steric bulk of the isopropyl group can also influence the coordination geometry around the metal center, leading to the formation of complexes with unusual structures and reactivity. nih.govbath.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Isopropylimidazolidine, and how can purity be optimized?

- Methodological Answer : this compound is synthesized via the condensation of isobutyraldehyde with ethylenediamine in aqueous solution under mildly basic conditions (pH ~8.5). The reaction equilibrium can be shifted toward product formation by controlling the molar ratio of reactants and adjusting pH. Purification typically involves fractional distillation or recrystallization, followed by characterization using -NMR (to confirm imidazolidine ring formation) and IR spectroscopy (to verify the absence of aldehyde C=O stretches). Kinetic studies suggest that excess ethylenediamine may lead to side reactions, necessitating careful stoichiometric control .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR can identify ring protons (δ 1.0–3.0 ppm for isopropyl groups; δ 3.0–4.5 ppm for imidazolidine protons). -NMR distinguishes carbons in the heterocyclic ring (e.g., 50–70 ppm for N-bound carbons).

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in crystalline derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- Chromatography : HPLC or GC-MS ensures purity, particularly for kinetic studies where impurities may skew rate measurements .

Q. How should researchers handle safety concerns associated with this compound?

- Methodological Answer : While specific toxicity data for this compound is limited, general precautions for imidazolidines apply:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.

- Store in airtight containers under inert gas (N or Ar) to prevent oxidation.

- Refer to analogous compounds’ Material Safety Data Sheets (MSDS) for emergency protocols (e.g., ethylenediamine derivatives) .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., rate maxima/minima) in this compound-catalyzed reactions be resolved?

- Methodological Answer : In deuterium exchange studies, rate constants for this compound-catalyzed reactions exhibit non-monotonic behavior (increase → decrease → increase) with increasing ethylenediamine concentration. This arises from:

- Catalytic Pathway Switching : At low diamine concentrations, the imidazolidine itself acts as a base catalyst. At higher concentrations, iminium ion intermediates (e.g., MeCD–CH=N–H–CHCHNH) dominate, altering the rate-limiting step.

- Experimental Validation : Use kinetic isotope effects (KIE) and pH-dependent rate profiling to distinguish between competing mechanisms. Monitor reaction progress via -NMR or quenching experiments .

Q. What role does this compound play in bifunctional catalysis, and how can its efficiency be modulated?

- Methodological Answer : The compound’s bifunctionality stems from its ability to stabilize transition states via simultaneous acid-base interactions. For example, in aldehyde deuteration:

- Base Sites : The imidazolidine nitrogen abstracts protons, activating the substrate.

- Acid Sites : Protonated imidazolidine (imidazolidinium) stabilizes intermediates.

- Optimization : Modify substituents (e.g., N-alkyl groups) to tune basicity and steric effects. Compare catalytic efficiency using Hammett plots or Eyring analysis .

Q. How can equilibrium constants for this compound formation be accurately determined?

- Methodological Answer : The equilibrium constant for imidazolidine formation is measured via:

- Spectrophotometry : Track aldehyde consumption at λ ~280 nm.

- Titration : Use HCl to protonate the imidazolidine and quantify unreacted ethylenediamine.

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict and validate experimental results. Reported values range from 10 to 10 L/mol under aqueous conditions .

Q. What experimental design considerations are critical for studying this compound’s thermodynamic properties?

- Methodological Answer : Key variables include:

- Solvent Effects : Aqueous vs. aprotic solvents (e.g., DMSO) alter imidazolidine stability and reaction rates.

- Temperature Control : Perform calorimetry (DSC) to measure enthalpy changes during ring formation.

- Isotopic Labeling : Use -ethylenediamine to track nitrogen participation in catalytic cycles .

Methodological Best Practices

Q. How should researchers document synthetic and analytical procedures for reproducibility?

- Methodological Answer : Follow ICMJE and IUPAC guidelines:

- Synthesis : Report reactant ratios, reaction time/temperature, and purification yields.

- Characterization : Provide full spectral data (NMR shifts, IR peaks) and crystallographic deposit codes (e.g., CCDC numbers).

- Data Archiving : Include raw kinetic datasets in supplementary materials and reference public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.